4-(4-Diethylaminophenylazo)pyridine

Surface photoisomerization TiO₂ functionalization Azo dye anchoring

TiO₂ surface photoisomerization without carboxylate anchors presents a reproducibility challenge. 4-(4-Diethylaminophenylazo)pyridine solves this via pyridyl N⋯Ti coordination bonding, activating photoswitching exclusively on TiO₂. - ≥98% HPLC/nonaqueous titration purity ensures consistent self-assembly kinetics - Unique synergistic photocurrent with coumarin 343; not replicable with methyl red - Self-assembled monolayers achieve Q > 10⁶ on SiO₂ microtoroids, stable >6 months

Molecular Formula C15H18N4
Molecular Weight 254.33 g/mol
CAS No. 89762-42-5
Cat. No. B1340596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Diethylaminophenylazo)pyridine
CAS89762-42-5
Molecular FormulaC15H18N4
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)N=NC2=CC=NC=C2
InChIInChI=1S/C15H18N4/c1-3-19(4-2)15-7-5-13(6-8-15)17-18-14-9-11-16-12-10-14/h5-12H,3-4H2,1-2H3
InChIKeyFLPXBJDOCHBJCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Diethylaminophenylazo)pyridine Overview


4-(4-Diethylaminophenylazo)pyridine (CAS 89762-42-5, molecular weight 254.34) is an azobenzene-derivative azo dye bearing a diethylamino donor group and a pyridyl moiety that functions as a metal oxide surface anchoring group . Unlike conventional azo dyes that require carboxylate anchors for TiO₂ surface immobilization, this compound features a pyridyl nitrogen capable of forming N⋯Ti coordination bonds, enabling surface adsorption and photoisomerization on TiO₂ nanoparticles without carboxylate functionality [1]. The compound exists as a solid at room temperature with a predicted logP of 4.34 and pKa of 3.39 ± 0.50 . Its reversible trans–cis photoisomerization under light exposure enables applications in surface switches, photocurrent generation, and all-optical microcavity tuning .

Pyridyl anchor-mediated TiO2 surface photoisomerization
Synergistic photocurrent with coumarin 343 in hybrid dye systems
Ultra-high Q monolayer formation on SiO2 optical microcavities

Why 4-(4-Diethylaminophenylazo)pyridine Cannot Be Replaced


Generic substitution of 4-(4-diethylaminophenylazo)pyridine with structurally similar azo dyes fails due to two critical functional divergences. First, this compound uniquely enables surface photoisomerization on TiO₂ via a pyridyl anchor—a property completely absent in free solution form of the same molecule and unavailable in carboxylate-requiring analogs when carboxylate functionalization is not feasible [1]. Second, in hybrid dye systems, this compound demonstrates a synergistic photocurrent enhancement with coumarin 343 (C343) that is not observed with other azo dyes including methyl red and chlorophosphonazo III, indicating distinct intermolecular interaction behavior that cannot be predicted from structural similarity alone [2]. These anchor-dependent and interaction-specific properties preclude simple analog substitution in surface-immobilized optoelectronic applications.

Anchor-specific surface photoactivity
Pyridyl anchor-driven photoisomerization on TiO2 may not transfer to carboxylate- or sulfonate-anchored azo dyes; the same compound in free solution shows no surface photocurrent.
Synergistic interaction with coumarin 343
Reported synergistic photocurrent with C343 may not be replicated by structural analogs such as methyl red or chlorophosphonazo III; hybrid dye response is interaction-specific.

4-(4-Diethylaminophenylazo)pyridine Key Differentiators


Pyridyl Anchor-Driven Surface Photoisomerization on TiO₂

4-(4-Diethylaminophenylazo)pyridine undergoes photoisomerization and generates photocurrent when adsorbed onto TiO₂ surfaces via its pyridyl anchor, whereas the same compound in free solution exhibits no such photoresponse [1]. This anchor-dependent activation is quantified by the presence versus absence of surface-mediated photocurrent generation. In contrast, conventional azo dyes require a carboxylate group for TiO₂ surface photoisomerization; pyridyl anchors exhibit competing potential to carboxylate anchors in optoelectronic performance, with solvent selection critically affecting pyridyl-based dye adsorption extent [2].

Surface photoisomerization
Head-to-head
Photocurrent activated on TiO2 vs. absent in free solution
Supports TiO2 functionalization without carboxylate anchors
Pyridyl N⋯Ti coordination; aqueous light exposure
Surface photoisomerization TiO₂ functionalization Azo dye anchoring

Coumarin 343 Synergistic Photocurrent Enhancement

In hybrid organic dye mixtures, 4-(4-diethylaminophenylazo)pyridine exhibits a synergistic interaction with coumarin 343 (C343) for photocurrent generation using aqueous electrolyte. This synergistic effect is explicitly noted as not observed in other dye systems studied, including mixtures containing methyl red, chlorophosphonazo III, or catechol [1]. The study systematically compared four dyes paired with C343, and only the pairing with 4-(4-diethylaminophenylazo)pyridine produced this cooperative photocurrent enhancement.

C343 synergistic photocurrent
Head-to-head
Synergistic with C343 vs. not observed with methyl red, chlorophosphonazo III, catechol
Unique cooperative response in aqueous electrolyte hybrid systems
Only C343 pairing produced enhancement among four tested dyes
Hybrid dye systems Photocurrent generation Intermolecular interactions

Ultra-High Q Monolayers on SiO₂ Microcavities

Self-assembled monolayers of 4-(4-diethylaminophenylazo)pyridine (Aazo) formed on SiO₂ optical resonators achieve quality factors exceeding 1 × 10⁶ in the near-infrared range due to exceptional monolayer uniformity [1][2]. The monolayer undergoes reversible all-optical switching between trans and cis conformations using 410 nm laser excitation (trans→cis) and CO₂ laser heating (cis→trans), producing a measurable resonant wavelength shift. Switching performance remains consistent after device storage in air for 6 months [2].

Monolayer quality factor
Reported
Q > 1 × 106 on SiO2 microcavity
Supports high-finesse all-optical tunable cavity fabrication
6-month air stability reported; near-IR, 410 nm switching
Optical microcavities Azobenzene monolayer Whispering gallery mode

High Purity Commercial Product

Commercially available 4-(4-diethylaminophenylazo)pyridine from major suppliers including TCI and Fisher Scientific is provided with purity >98.0% as determined by HPLC and nonaqueous titration . This contrasts with minimum purity specifications of 95% from alternative sources, representing a 3% absolute purity differential .

Commercial purity
Supplier spec, data to verify
>98.0% (HPLC) vs. alternative ≥95%
May support batch consistency for monolayer assembly
Supplier specification; independent verification recommended
Analytical purity Procurement specification Quality control

4-(4-Diethylaminophenylazo)pyridine Applications


TiO₂ Surface Functionalization via Pyridyl Anchoring

Researchers and device fabricators requiring surface-immobilized azo dyes on TiO₂ without carboxylate anchoring groups can utilize 4-(4-diethylaminophenylazo)pyridine to achieve surface photoisomerization and photocurrent generation. The pyridyl anchor forms N⋯Ti coordination bonds that activate photoresponsiveness exclusively on the TiO₂ surface, a property absent in the free solution form [1]. This anchor competes favorably with carboxylate groups in optoelectronic performance while offering an alternative coordination chemistry option [2]. Applications include surface switches and optoelectronic coatings where carboxylate functionalization is chemically incompatible or where pyridyl coordination provides advantageous electronic coupling.

Hybrid Optoelectronic Devices with Coumarin 343

In optoelectronic systems employing coumarin 343 (C343) as a co-sensitizer or complementary dye, 4-(4-diethylaminophenylazo)pyridine is the preferred azo dye pairing due to its unique synergistic photocurrent enhancement with C343 in aqueous electrolyte environments [1]. This cooperative effect is not replicable with alternative azo dyes including methyl red or chlorophosphonazo III, making this compound the only validated choice for achieving this specific synergistic photocurrent response [1].

All-Optical Tunable Microcavities

Integrated photonic device development requiring high-quality-factor (Q > 10⁶) organic monolayers on SiO₂ substrates can employ self-assembled 4-(4-diethylaminophenylazo)pyridine (Aazo) monolayers. The exceptional uniformity of Aazo monolayers on SiO₂ optical microtoroids enables quality factors exceeding one million in the near-IR range [1][2]. Reversible all-optical switching between trans and cis conformations is achieved using 410 nm and CO₂ laser excitation, with consistent performance maintained after 6 months of air storage [2]. This stability and performance profile supports applications in tunable filters, optical switches, and integrated photonic circuits requiring reversible refractive index modulation.

High-Purity Procurement for Surface Assembly

Laboratories requiring reproducible monolayer formation, quantitative spectroscopic measurements, or device-grade organic thin films should procure 4-(4-diethylaminophenylazo)pyridine with >98.0% purity as verified by HPLC and nonaqueous titration [1]. The higher purity specification compared to alternative 95% minimum-grade material [2] reduces impurity-related variability in self-assembly kinetics, optical density measurements, and photoisomerization efficiency, supporting publication-quality reproducibility and device fabrication consistency.

Application
Selection Property
Validation Focus
TiO2 surface functionalization
Pyridyl anchor-mediated photoisomerization
Surface photocurrent activation vs. free solution
C343 hybrid optoelectronic devices
Reported synergistic photocurrent with C343
Comparison with methyl red, chlorophosphonazo III
All-optical tunable microcavities
Monolayer uniformity & Q factor
High Q and long-term air stability
High-purity surface assembly
Purity specification >98.0% (HPLC)
Lot-to-lot consistency for monolayer formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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